2-(naphthalen-1-ylmethyl)-1-pentyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Naphthylmethyl)-1-pentyl-1H-1,3-benzimidazole is a synthetic compound that belongs to the benzimidazole class of chemicals Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-naphthylmethyl)-1-pentyl-1H-1,3-benzimidazole typically involves the condensation of 1-naphthylmethylamine with a suitable benzimidazole precursor. The reaction is usually carried out under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction mixture is then neutralized, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly solvents and reagents to minimize waste and reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(1-Naphthylmethyl)-1-pentyl-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthyl ketones or benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthyl or pentyl groups can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or alkylating agents for introducing alkyl groups.
Major Products Formed
Oxidation: Naphthyl ketones, benzimidazole derivatives.
Reduction: Reduced naphthylmethyl or benzimidazole compounds.
Substitution: Halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
2-(1-Naphthylmethyl)-1-pentyl-1H-1,3-benzimidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(1-naphthylmethyl)-1-pentyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit bacterial efflux pumps by binding to the pump proteins and preventing the extrusion of antibiotics, thereby restoring the efficacy of the antibiotics . Additionally, its anti-inflammatory and anticancer effects may be mediated through the inhibition of specific enzymes and signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1-(1-Naphthylmethyl)-piperazine: Known for its efflux pump inhibitory activity in bacteria.
Naphthoylindoles: A class of synthetic cannabinoids with diverse biological activities.
Uniqueness
2-(1-Naphthylmethyl)-1-pentyl-1H-1,3-benzimidazole is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H24N2 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-(naphthalen-1-ylmethyl)-1-pentylbenzimidazole |
InChI |
InChI=1S/C23H24N2/c1-2-3-8-16-25-22-15-7-6-14-21(22)24-23(25)17-19-12-9-11-18-10-4-5-13-20(18)19/h4-7,9-15H,2-3,8,16-17H2,1H3 |
InChI Key |
PMKCZDKGFUURFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.